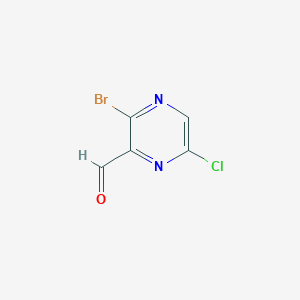
3-Bromo-6-chloropyrazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloropyrazine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H2BrClN2O It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloropyrazine-2-carbaldehyde typically involves multi-step processes. One common method includes the bromination and chlorination of pyrazine derivatives. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the chlorination of 3-aminopyrazine-2-carboxylate followed by bromination. These processes are optimized for high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-6-chloropyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions can yield various derivatives depending on the substituents introduced.
- Oxidation of the aldehyde group forms 3-Bromo-6-chloropyrazine-2-carboxylic acid.
- Reduction of the aldehyde group results in 3-Bromo-6-chloropyrazine-2-methanol .
Aplicaciones Científicas De Investigación
3-Bromo-6-chloropyrazine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents with antimicrobial, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-chloropyrazine-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
- 3-Bromo-6-chloropyridine-2-carbonitrile
- Methyl 3-bromo-6-chloropyrazine-2-carboxylate
- 3-Amino-6-bromopyrazine-2-carbaldehyde
Comparison: 3-Bromo-6-chloropyrazine-2-carbaldehyde is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different set of functional groups that can be further modified for targeted applications in various fields .
Propiedades
Fórmula molecular |
C5H2BrClN2O |
|---|---|
Peso molecular |
221.44 g/mol |
Nombre IUPAC |
3-bromo-6-chloropyrazine-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrClN2O/c6-5-3(2-10)9-4(7)1-8-5/h1-2H |
Clave InChI |
DCVKFRQMXULOTG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)Br)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-methylbenzo[d]oxazole-2-carboxylate](/img/structure/B13117781.png)
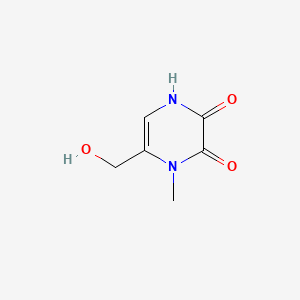
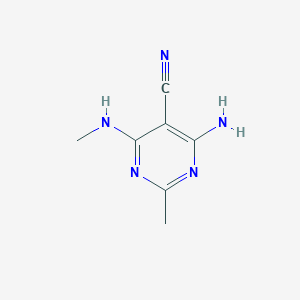
![4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13117799.png)
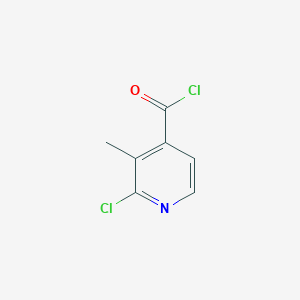



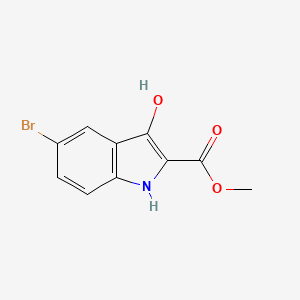
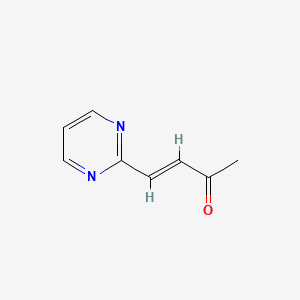
![2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium](/img/structure/B13117832.png)
![7-(4-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13117849.png)

